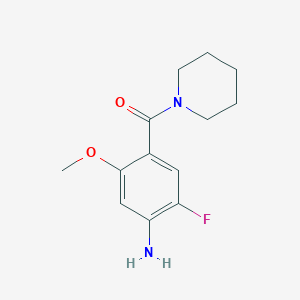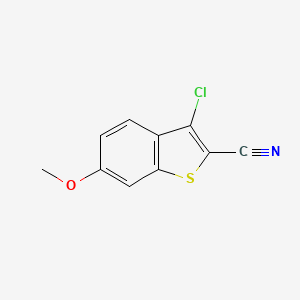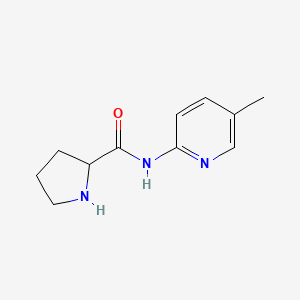![molecular formula C10H15ClO3 B13185837 Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₅ClO₃ and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. It is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
The synthesis of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Lacks the chlorine atom, which affects its reactivity and applications.
Propriétés
Formule moléculaire |
C10H15ClO3 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
Clé InChI |
WPGCOQAXCKFZHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2(C1)C(O2)(C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)










![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
